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Compound of Interest

Compound Name: Phenyl aminosalicylate

Cat. No.: B050520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Phenyl aminosalicylate
(PAS), also known as Fenamisal. It details its core chemical and physical properties and

outlines the primary analytical methodologies for its structural elucidation. This guide is

intended to serve as a practical resource for professionals in chemical research and drug

development.

Core Chemical and Physical Properties
Phenyl aminosalicylate is the phenyl ester of 4-aminosalicylic acid.[1] It presents as a white

crystalline solid or powder.[2][3] The compound was developed to have fewer side effects than

simpler salts of its parent acid.[1][4] A summary of its key quantitative properties is presented

below.

Table 1: Physicochemical Properties of Phenyl Aminosalicylate
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Property Value Source(s)

IUPAC Name
phenyl 4-amino-2-

hydroxybenzoate
[1]

CAS Number 133-11-9 [1][5]

Molecular Formula C₁₃H₁₁NO₃ [1][2]

Molecular Weight 229.23 g/mol [1][5][6]

Monoisotopic Mass 229.0739 Da [1][6]

Appearance White crystalline solid/powder [2][3]

Melting Point 150-153 °C [3][5]

Boiling Point 371.13 °C (rough estimate)

Solubility Water: 0.7 mg/100 ml [5]

DMSO: Slightly Soluble

Methanol: Slightly Soluble

Ethanol & Ether: Soluble [2]

Topological Polar Surface Area 72.6 Å² [1]

Collision Cross Section 163.4 Å² ([M+H]⁺) [1]

Structure Elucidation Methodologies
The definitive identification and structural confirmation of Phenyl aminosalicylate rely on a

combination of modern spectroscopic techniques. The general workflow for this process

involves initial analysis using non-destructive spectroscopic methods, followed by confirmatory

techniques.
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General Workflow for Structure Elucidation

Initial Analysis

Confirmation

Sample of Phenyl Aminosalicylate

Spectroscopic Analysis
(NMR, IR, MS)

Data Interpretation & Hypothesis

Proposed Structure

Crystallography (optional)
for 3D Structure

Confirmed Structure

If crystal not available
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Caption: General workflow for the structural validation of a small molecule.
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NMR spectroscopy is a powerful non-destructive technique that provides detailed information

about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for

the structural elucidation of Phenyl aminosalicylate.

Experimental Protocol (¹H NMR)

Sample Preparation: Accurately weigh 5-10 mg of Phenyl aminosalicylate into a clean vial.

[7]

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆

or CDCl₃). Swirl gently to dissolve the sample completely.[7]

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a 5 mm NMR tube to remove any particulate matter.[7]

Data Acquisition: Place the sample in a high-field NMR spectrometer. Acquire the spectrum

using a standard single-pulse experiment. Key parameters include a spectral width of 0-12

ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-5 seconds.[7]

Data Interpretation The ¹H NMR spectrum will show distinct signals corresponding to the

different proton environments in the molecule. The aromatic protons on the two separate rings

will appear as complex multiplets in the aromatic region (~6.5-8.0 ppm). The amine (-NH₂) and

hydroxyl (-OH) protons will appear as broad singlets, with chemical shifts that can vary

depending on solvent and concentration.

Caption: Key proton environments and their expected NMR chemical shifts.

IR spectroscopy is used to identify the functional groups within a molecule by measuring the

absorption of infrared radiation, which corresponds to specific molecular vibrations.

Experimental Protocol (FTIR)

Sample Preparation: The KBr wafer technique is common.[1] A small amount of Phenyl
aminosalicylate (1-2 mg) is intimately mixed and ground with ~100 mg of dry potassium

bromide (KBr) powder.
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Pellet Formation: The mixture is pressed under high pressure in a die to form a thin,

transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR

spectrophotometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[8]

Data Interpretation The IR spectrum of Phenyl aminosalicylate will exhibit characteristic

absorption bands for its functional groups:

O-H Stretch: A broad band around 3300-3500 cm⁻¹ for the hydroxyl group.

N-H Stretch: Two distinct sharp peaks around 3350-3450 cm⁻¹ for the primary amine group

(-NH₂).

Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.

C=O Stretch (Ester): A strong, sharp absorption band around 1680-1700 cm⁻¹.

C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch (Ester): Strong bands in the 1100-1300 cm⁻¹ region.

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It is used to determine the molecular weight and can provide

structural information through the analysis of fragmentation patterns.

Experimental Protocol (Electron Ionization)

Sample Introduction: A small amount of the sample is introduced into the high-vacuum

source of the mass spectrometer, often via a direct insertion probe.

Ionization: The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.[9]

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their m/z ratio by a mass analyzer.
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Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity against the m/z ratio.[10]

Data Interpretation The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to

the molecular weight of the compound (m/z 229). Key fragmentation pathways can be

predicted based on the structure, providing further structural evidence.

Predicted Mass Spectrometry Fragmentation Pathway

[C₁₃H₁₁NO₃]⁺˙
m/z = 229

(Molecular Ion)

[C₇H₆NO₂]⁺
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- C₆H₅O˙

[C₆H₅O]⁺
m/z = 93

- C₇H₆NO₂˙

[C₆H₅]⁺
m/z = 77

- O

[C₄H₃]⁺
m/z = 51

- C₂H₂
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Caption: A plausible fragmentation pattern for Phenyl aminosalicylate in MS.

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of

the three-dimensional atomic structure of a crystalline molecule.[11] It provides precise data on

bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol
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Crystallization: The primary and often most difficult step is to grow a high-quality single

crystal (typically >0.1 mm).[11] This is achieved by methods like slow evaporation of a

solvent or vapor diffusion.

Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-

ray beam. As the crystal rotates, a detector collects the diffraction pattern.[11]

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell and space group. Computational methods are used to solve the phase problem,

generating an electron density map from which an atomic model is built and refined to fit the

experimental data.[11]

Data Interpretation A successful analysis yields a definitive 3D model of the molecule,

confirming the connectivity of all atoms and their spatial arrangement. This technique provides

absolute structural proof, validating the hypotheses generated from spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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